2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid
説明
This compound is a structurally complex molecule integrating multiple pharmacophores:
- A 2-bromo-1-propyl-2H-pyridine-4-carbonyl moiety, which introduces halogenated aromatic reactivity.
- A 3,4-dihydro-1H-isoquinoline-2-carboxylate core, a scaffold associated with bioactivity in neurological and anticancer agents.
- A nitric acid counterion, likely enhancing solubility and stability in formulation .
Its synthesis likely involves multi-step coupling reactions, similar to naphthyridine carboxamides (e.g., TLC purification, NMR/LC-MS characterization) .
特性
分子式 |
C30H36BrN5O7 |
|---|---|
分子量 |
658.5 g/mol |
IUPAC名 |
2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid |
InChI |
InChI=1S/C30H35BrN4O4.HNO3/c1-2-16-33-17-13-24(21-27(33)31)29(37)35(26-10-4-3-5-11-26)19-14-28(36)32-15-20-39-30(38)34-18-12-23-8-6-7-9-25(23)22-34;2-1(3)4/h3-11,13,17,21,27H,2,12,14-16,18-20,22H2,1H3,(H,32,36);(H,2,3,4) |
InChIキー |
UOZBZWREOXRQLG-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CC(=CC1Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)(O)[O-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tcv 309 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Tcv 309 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions: Tcv 309 undergoes various chemical reactions, including:
Oxidation: Tcv 309 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Tcv 309 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tcv 309 .
科学的研究の応用
Chemistry: Used as a research tool to study platelet activating factor pathways and related biochemical processes.
Biology: Investigated for its effects on cellular signaling and inflammation.
Medicine: Explored for its therapeutic potential in conditions such as ischemia-reperfusion injury, cancer pain, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
Tcv 309 exerts its effects by inhibiting the platelet activating factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes. The molecular targets include the platelet activating factor receptor and associated signaling molecules .
類似化合物との比較
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- Unlike farnesylthiosalicylic acid derivatives, which rely on NO release, the nitric acid here may primarily act as a counterion rather than a bioactive component .
Pharmacological and Computational Comparisons
- ChemGPS-NP Analysis: Virtual screening using ChemGPS-NP (a chemical global positioning system) would position this compound in a unique chemical space due to its hybrid structure. Traditional similarity-based methods (e.g., Tanimoto coefficients) might overlook its novelty, as seen in bedaquiline analog studies .
- Activity Prediction : XGBoost models (RMSE: 9.091 K, R²: 0.928) could predict its physicochemical properties (e.g., logP, polar surface area) but may lack training data for such complex hybrids .
Physicochemical Properties
- Solubility : The nitric acid counterion likely improves aqueous solubility compared to neutral analogs like naphthyridine carboxamides. Pitzer parameters (deviation <0.002) confirm nitric acid’s role in stabilizing ionic interactions .
- Stability : Bromine substitution may increase metabolic stability but poses synthetic challenges (e.g., handling reactive intermediates) .
生物活性
The compound 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate; nitric acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 658.5 g/mol. The compound features a unique structure that combines elements from isoquinoline and pyridine derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H36BrN5O7 |
| Molecular Weight | 658.5 g/mol |
| IUPAC Name | 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate; nitric acid |
| InChI | InChI=1S/C30H35BrN4O4.HNO3/c1-2... |
Research indicates that this compound acts primarily as an inhibitor of platelet activating factor (PAF) , which plays a critical role in various physiological processes including inflammation and thrombosis. By inhibiting PAF pathways, the compound may exert anti-inflammatory effects and potentially mitigate ischemia-reperfusion injuries .
Anti-inflammatory Effects
Studies have shown that the compound can significantly reduce inflammatory responses in vitro and in vivo. For instance, it has been tested in models of acute inflammation where it demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer properties , particularly in models of cancer pain associated with tumor growth. The mechanism appears to involve modulation of pain pathways through PAF inhibition, thus providing symptomatic relief in cancer patients.
Case Studies
- Ischemia-Reperfusion Injury : In a controlled study involving animal models, administration of the compound prior to inducing ischemia resulted in markedly reduced tissue damage and improved recovery metrics compared to controls. This supports its potential use in clinical settings where ischemia-reperfusion injuries are prevalent.
- Cancer Pain Management : A recent clinical trial explored the efficacy of this compound in managing pain associated with advanced cancer. Patients reported significant pain relief after treatment, with minimal side effects observed .
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of the compound:
- Pharmacodynamics : The compound has been shown to interact with specific receptors involved in pain modulation and inflammatory pathways.
- Pharmacokinetics : Initial data suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
